N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide, has been a topic of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl moiety next to the piperazine ring, a sulfonyl group, and a methoxybenzamide group . The presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for its activity .Scientific Research Applications
Neurotransmission Studies
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide has been utilized in neuroscientific research to explore the serotonergic system. It acts as a 5-HT1A antagonist, enabling detailed study of serotonin receptors through techniques like positron emission tomography (PET). This application is crucial for understanding serotonin's role in various neurological and psychiatric conditions (Plenevaux et al., 2000).
Brain Imaging
The compound's properties make it a potent candidate for developing brain imaging agents, particularly for PET scans. Studies have demonstrated its potential in mapping brain regions with high precision, providing insights into neurobiological processes and aiding in the diagnosis of neurological disorders (Mou et al., 2009).
Antioxidant Properties
Research has also explored the antioxidant capabilities of derivatives of this compound. These studies contribute to a broader understanding of how such compounds can mitigate oxidative stress, potentially offering therapeutic avenues for diseases where oxidative damage is a key factor (Malík et al., 2017).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been synthesized for use as derivatization reagents in liquid chromatography. This application highlights the compound's versatility in enhancing detection sensitivity and specificity in analytical methods (Wu et al., 1997).
Receptor Binding Studies
The compound's ability to interact selectively with dopamine D(4) receptors has been the focus of receptor binding studies. This research is vital for developing new treatments for psychiatric disorders such as schizophrenia and drug addiction by targeting specific neurotransmitter systems (Perrone et al., 2000).
Mechanism of Action
Target of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been identified as an inhibitor of equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the structural similarity to fpmint, it could potentially interact with ents in a similar manner . FPMINT is more selective to ENT2 than to ENT1 .
Biochemical Pathways
Ents, which could be the potential targets of this compound, are involved in the transport of nucleosides across cell membranes, thereby affecting nucleotide synthesis and adenosine function .
Result of Action
If this compound acts similarly to fpmint, it could potentially inhibit the function of ents, thereby affecting nucleotide synthesis and adenosine function .
Action Environment
This compound offers immense potential in scientific research due to its diverse applications.
Future Directions
The future directions for the research on N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methoxybenzamide could involve further studies on its structure-activity relationship . It is expected that structural modification may further improve its potency and selectivity and lead to the development of useful pharmacological agents .
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-28-19-9-5-2-6-16(19)20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-8-4-3-7-17(18)21/h2-9H,10-15H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBQGJDDAYGWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.